6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione
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Overview
Description
6,7-Dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinazoline class, which is known for its diverse biological activities and potential therapeutic applications. The presence of multiple methoxy groups and a phenoxyphenyl moiety contributes to its unique chemical properties and reactivity.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione has shown potential as a kinase inhibitor. It can interfere with specific signaling pathways, making it useful in studying cellular processes and developing therapeutic agents.
Medicine: In medicine, this compound has been investigated for its antitumor and anti-inflammatory properties. Its ability to modulate enzyme activity makes it a candidate for drug development in the treatment of various diseases.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity profile make it suitable for a wide range of applications.
Mechanism of Action
Target of Action
Quinazoline derivatives are known to have antiproliferative activities against human cancer cell lines .
Mode of Action
It is known that quinazoline derivatives can inhibit the colony formation and migration of cancer cells . They can also induce apoptosis of cancer cells and cause cell cycle arrest at the G1-phase .
Biochemical Pathways
It is known that quinazoline derivatives can affect various biochemical pathways related to cell proliferation, migration, and apoptosis .
Result of Action
The result of the action of 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione is the inhibition of the proliferation of cancer cells . It can also induce apoptosis of cancer cells and cause cell cycle arrest at the G1-phase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione typically involves multiple steps, starting with the formation of the quinazoline core One common approach is the condensation of anthranilic acid with an appropriate amine derivative under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of quinazoline-2-thione derivatives.
Reduction: Reduction of the quinazoline ring to form corresponding amines.
Substitution: Introduction of various substituents at different positions on the quinazoline core.
Comparison with Similar Compounds
6,7-Dimethoxy-N-phenylquinazolin-4-amine: Similar structure but lacks the phenoxyphenyl group.
6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine: Similar to the compound but without the thione group.
Uniqueness: The presence of the phenoxyphenyl group and the thione moiety in 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione distinguishes it from other quinazoline derivatives. These structural features contribute to its enhanced biological activity and specificity.
Properties
CAS No. |
902503-31-5 |
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Molecular Formula |
C22H19N3O3S |
Molecular Weight |
405.47 |
IUPAC Name |
6,7-dimethoxy-4-(4-phenoxyanilino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C22H19N3O3S/c1-26-19-12-17-18(13-20(19)27-2)24-22(29)25-21(17)23-14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,23,24,25,29) |
InChI Key |
PVKVWVPOSOSYQU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
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